molecular formula C27H42O2 B13761948 trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate CAS No. 72983-70-1

trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate

Cat. No.: B13761948
CAS No.: 72983-70-1
M. Wt: 398.6 g/mol
InChI Key: PEXDPLSTNBSZFP-UHFFFAOYSA-N
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Description

trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.621 g/mol . It is known for its unique structure, which includes two cyclohexyl rings and a benzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with cyclohexyl alcohols. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperature and pressure.

    Substitution: Amines, thiols, acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: In chemistry, trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is used as an intermediate in the synthesis of liquid crystals. Its unique structure allows it to be incorporated into liquid crystal displays (LCDs) and other optoelectronic devices .

Biology: This compound is studied for its potential biological activities, including its interactions with cell membranes and proteins. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent .

Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the bioavailability of certain drugs .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and unique properties make it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s cyclohexyl rings and benzoate group allow it to embed within lipid bilayers, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects .

Properties

CAS No.

72983-70-1

Molecular Formula

C27H42O2

Molecular Weight

398.6 g/mol

IUPAC Name

(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate

InChI

InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3

InChI Key

PEXDPLSTNBSZFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC

Origin of Product

United States

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